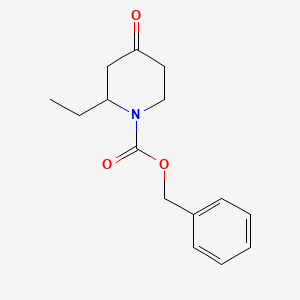

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate

Description

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate (CAS: 852051-11-7) is a piperidine derivative with a benzyloxycarbonyl (Cbz) protecting group. Its molecular formula is C₁₅H₁₉NO₃, and it has a molar mass of 261.32 g/mol . The compound features a ketone group at the 4-position of the piperidine ring and an ethyl substituent at the 2-position. It is typically stored under dry, cool conditions (2–8°C) and serves as a key intermediate in organic synthesis, particularly in pharmaceutical research.

Properties

IUPAC Name |

benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIQKOUQSRGZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744504 | |

| Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852051-11-7 | |

| Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Piperidin-4-one Intermediate

One common approach starts with the preparation of piperidin-4-one hydrochloride salt, which serves as the key intermediate for further functionalization.

- Procedure:

A suitable precursor such as tert-butyl 4-oxopiperidine-1-carboxylate is treated with hydrogen chloride gas dissolved in 1,4-dioxane at 0°C. The mixture is stirred for several hours (e.g., 4 hours) until complete conversion is confirmed by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield piperidin-4-one hydrochloride as a solid.

Introduction of Benzyl Carbamate Protecting Group

- Procedure:

The piperidin-4-one hydrochloride (prepared above) is dissolved in an organic solvent such as dichloromethane. Triethylamine is added as a base to neutralize the hydrochloride and facilitate the reaction. Benzyl chloroformate (Cbz-Cl) is then added dropwise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred overnight. After completion, the mixture is washed with water and brine, dried, and concentrated to afford benzyl 4-oxopiperidine-1-carboxylate as a colorless oil.

Comparative Analysis of Preparation Methods

Detailed Research Findings and Optimizations

Molar Ratios:

The molar ratio of N-benzyl glycine ethyl ester to 4-halogenated ethyl butyrate to alkali is critical, typically maintained between 1:1 to 1:1.5 to optimize yield and minimize side reactions.Solvent Selection:

The choice of solvent influences reaction efficiency and product purity. For the alkylation step, polar protic solvents like methanol or ethanol are preferred, while for cyclization, aprotic solvents such as tetrahydrofuran or ethyl acetate improve selectivity.pH Control:

Precise pH adjustments during washing and crystallization steps (pH 7-8 followed by pH 1-2) are essential for isolating the hydrochloride salt in high purity and yield.Industrial Scale Considerations:

Industrial protocols optimize reaction times and reagent concentrations to maximize throughput. For example, the crystallization step is scaled up using large reactors with controlled stirring and temperature to ensure reproducibility.Purity Assessment:

High-performance liquid chromatography (HPLC) is routinely used to confirm product purity, often achieving >99% purity for the hydrochloride salt after recrystallization.

Summary of Preparation Workflow

- Synthesize piperidin-4-one hydrochloride by acid treatment of tert-butyl 4-oxopiperidine-1-carboxylate.

- Protect the nitrogen by reaction with benzyl chloroformate in the presence of triethylamine.

- Introduce the 2-ethyl substituent and form the piperidine ring via alkylation of N-benzyl glycine ethyl ester with 4-halogenated ethyl butyrate followed by base-induced cyclization.

- Purify the product through pH-controlled crystallization to obtain this compound hydrochloride with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Benzyl 2-ethyl-4-oxopiperidine-1-carboxylic acid.

Reduction: Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Synthesis

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as receptor agonists and antagonists, particularly in the development of drugs targeting the serotonin and dopamine systems.

Case Study : Research has demonstrated that modifications of this compound can lead to selective 5-HT(4) receptor agonists, which are believed to enhance gastrointestinal motility without significant side effects. For instance, derivatives synthesized from this compound have shown promising results in enhancing both upper and lower gastrointestinal motility in preclinical studies .

Precursor for Antihistamines

This compound is also utilized as a precursor in the synthesis of antihistamines. Its structural characteristics allow for the modification needed to create effective antihistaminic agents that can alleviate allergic reactions.

Data Table: Synthesis Pathways

| Compound Type | Example Derivatives | Application |

|---|---|---|

| Receptor Agonists | 4-amino-5-chloro-2-methoxy derivatives | Gastrointestinal motility |

| Antihistamines | Various modified piperidine derivatives | Allergy treatment |

| Other Pharmacological Agents | Nicotinic acetylcholine receptor ligands | Neurological disorders |

Neuroscience Research

The compound has been investigated for its potential role in modulating neurotransmitter systems. Studies have focused on its ability to act as a ligand for nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases.

Case Study : A series of compounds based on this structure have been synthesized and evaluated for their affinity and efficacy at human nicotinic receptors. These studies suggest that certain modifications can enhance selectivity and potency, paving the way for new treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as changes in cellular metabolism and gene expression .

Comparison with Similar Compounds

Structural Features

The table below compares the substituents and functional groups of benzyl 2-ethyl-4-oxopiperidine-1-carboxylate with analogous piperidine derivatives:

Physicochemical Properties

- Melting Points: Benzyl 4-aminopiperidine-1-carboxylate melts at 68°C , while data for the target compound is unavailable. Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is a liquid at room temperature .

- Stability: The ethoxy-oxopropyl derivative is stable under recommended storage conditions . Benzyl 4-aminopiperidine-1-carboxylate reacts with strong oxidizers, necessitating careful handling .

Hazard Profiles

Key Research Findings

Reactivity Trends: Compounds with electron-withdrawing groups (e.g., ketone at C4) exhibit higher reactivity toward nucleophiles compared to amino- or fluorine-substituted analogs . The ethyl group at C2 in the target compound may sterically hinder reactions at the adjacent positions, unlike the methyl analog .

Toxicological Gaps: Limited data exist for the target compound, whereas Benzyl 4-aminopiperidine-1-carboxylate has documented irritant properties .

Biological Activity

Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, also known as 1-N-Cbz-2-ethylpiperidin-4-one, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carboxylate ester, which contributes to its unique chemical reactivity and biological properties. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, enhancing its versatility in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways relevant to various diseases.

- Receptor Binding : It can interact with cell surface receptors, modulating signal transduction pathways. Such interactions may influence cellular responses and gene expression.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of Benzyl 2-ethyl-4-oxopiperidine exhibit antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's structural modifications can significantly enhance its antimicrobial efficacy.

Neurological Implications

The compound is under investigation for its potential role in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests it could be beneficial in conditions such as anxiety or depression .

Enzyme Inhibition Studies

Quantitative structure–activity relationship (QSAR) studies have been conducted to understand the interaction between Benzyl 2-ethyl-4-oxopiperidine derivatives and specific enzymes. For example, research into tyrosinase inhibitors has revealed that structural features of related compounds can influence their inhibitory potency .

Case Studies and Research Findings

Several studies have explored the biological activity of Benzyl 2-ethyl-4-oxopiperidine:

- Antibacterial Evaluation : A series of derivatives were synthesized and tested for their antibacterial activity. The results indicated that modifications to the piperidine structure could enhance binding affinity to bacterial targets .

- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited significant inhibition of bacterial growth, particularly against resistant strains .

- Neuropharmacological Research : Investigations into the compound's effects on neurotransmitter systems showed promise for developing treatments for neurological conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Benzyl 2-ethyl-4-oxopiperidine, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-oxo-1-piperidinecarboxylate | Lacks benzyl group | Limited antimicrobial activity |

| 1-Benzyl-4-piperidone | No carboxylate ester group | Moderate enzyme inhibition |

| Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylate | Contains Boc protecting group | Used in peptide synthesis |

Benzyl 2-ethyl-4-oxopiperidine stands out due to its combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.

Q & A

Q. Q1: What are the recommended synthetic routes for Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, the benzyl group can be introduced through a carbamate-forming reaction using benzyl chloroformate and 2-ethyl-4-oxopiperidine under basic conditions (e.g., triethylamine in dichloromethane) . Purity validation requires a combination of techniques:

- HPLC (High-Performance Liquid Chromatography) for assessing organic impurities.

- NMR (¹H and ¹³C) to confirm structural integrity, focusing on characteristic signals such as the carbonyl group (~170 ppm in ¹³C NMR) and the benzyl aromatic protons (δ 7.2–7.4 ppm in ¹H NMR) .

- Mass Spectrometry (ESI-MS or EI-MS) to verify molecular weight (261.32 g/mol) and detect fragmentation patterns .

Stability and Reactivity

Q. Q2: How should researchers handle stability challenges during storage and experimental use of this compound?

Methodological Answer: Based on SDS

- Storage: Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the ester group .

- Reactivity: Avoid strong oxidizers (e.g., KMnO₄) due to potential exothermic decomposition. Test compatibility with reaction solvents (e.g., DMF, THF) via small-scale trials before scaling up .

- Decomposition Monitoring: Use FT-IR to detect carbonyl group integrity (peak at ~1700 cm⁻¹) and TLC to identify degradation byproducts .

Structural and Conformational Analysis

Q. Q3: What computational and experimental methods are used to analyze the piperidine ring conformation in this compound?

Methodological Answer: The piperidine ring’s puckering can be quantified using:

- X-ray Crystallography: Resolve the 3D structure to measure torsion angles and ring puckering parameters (e.g., Cremer-Pople coordinates) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict stable conformers and compare with experimental data .

- Dynamic NMR: Monitor ring-flipping dynamics in solution by variable-temperature ¹H NMR, focusing on axial-equatorial proton splitting .

Biological Activity and Mechanisms

Q. Q4: What methodologies are employed to investigate the compound’s potential anticancer activity?

Methodological Answer: Key approaches include:

- In Vitro Cytotoxicity Assays: Use MTT or SRB assays on cancer cell lines (e.g., MCF-7 breast cancer cells) to determine IC₅₀ values. A study reported IC₅₀ values of 19.9–75.3 µM, suggesting selective toxicity .

- Mechanistic Studies:

- Apoptosis Assays: Annexin V/PI staining to detect early/late apoptotic cells.

- Receptor Binding: Radioligand displacement assays to evaluate interactions with dopamine receptors (relevant for neuropharmacological applications) .

Advanced Data Contradictions

Q. Q5: How can researchers resolve discrepancies in spectral data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) require:

- Cross-Validation: Compare data with related piperidine derivatives (e.g., propyl vs. ethyl substituent effects on chemical shifts) .

- Software Tools: Use programs like SHELX for crystallographic refinement or ACD/Labs for NMR prediction .

- Isotopic Labeling: Introduce ¹³C or ²H labels to track specific atoms in complex reactions .

Analytical Method Development

Q. Q6: What advanced chromatographic techniques optimize separation of this compound from structurally similar impurities?

Methodological Answer:

- HPLC Method Development:

- LC-MS/MS: Use multiple reaction monitoring (MRM) for trace impurity detection (LOQ < 0.1%) .

Comparative Studies with Derivatives

Q. Q7: How do structural modifications (e.g., alkyl chain length) impact biological activity?

Methodological Answer: A comparative study of piperidine derivatives (Table 1) shows:

| Compound | Substituent | IC₅₀ (µM) | LogP |

|---|---|---|---|

| 2-Ethyl-4-oxo (target) | Ethyl | 19.9–75.3 | 2.70 |

| 2-Propyl-4-oxo | Propyl | 22.1–80.5 | 3.15 |

| 2-Benzyl-4-oxo | Benzyl | 15.4–68.2 | 3.80 |

Key Findings: Increased lipophilicity (higher LogP) correlates with enhanced membrane permeability but may reduce solubility. Ethyl/propyl chains balance activity and pharmacokinetics .

Safety and Handling in Advanced Research

Q. Q8: What protocols mitigate risks during large-scale reactions involving this compound?

Methodological Answer:

- Ventilation: Use fume hoods with ≥0.5 m/s airflow to prevent inhalation exposure .

- PPE: Nitrile gloves, chemical goggles, and lab coats compliant with EN 149/OSHA standards .

- Spill Management: Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Computational Modeling for Reaction Optimization

Q. Q9: How can DFT calculations guide the optimization of reduction reactions for this compound?

Methodological Answer:

- Reaction Pathway Analysis: Calculate transition states for ketone reduction (e.g., using NaBH₄) to predict regioselectivity.

- Solvent Effects: Simulate solvation free energy in THF vs. MeOH to optimize yield .

- Charge Distribution Maps: Identify electrophilic centers (e.g., carbonyl carbon) for nucleophilic attack .

Addressing Reproducibility Issues

Q. Q10: What steps ensure reproducibility in biological assays using this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.